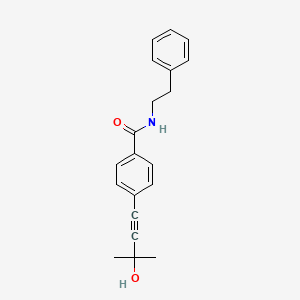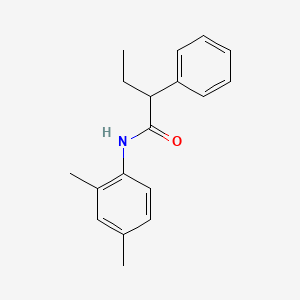
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as DMQD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DMQD is a quinazolinone derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to bind to copper ions through its quinazolinone moiety. The binding of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone to copper ions results in the formation of a complex that can emit fluorescence upon excitation. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the aggregation of amyloid-beta peptides through the disruption of beta-sheet formation.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have low toxicity in vitro and in vivo. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have antioxidant activity and can scavenge free radicals. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to induce apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-beta peptides. However, 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, including the development of new synthetic methods for 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone as a potential anti-cancer agent in vivo, and the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone as a potential therapeutic agent for Alzheimer's disease in vivo. Further studies are also needed to investigate the potential toxicity of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone at high concentrations and to optimize its solubility in water.
Méthodes De Synthèse
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through various methods, including the reaction between 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methoxyaniline in the presence of ammonium acetate and acetic acid. These methods have been optimized to produce high yields of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone with good purity.
Applications De Recherche Scientifique
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use as an anti-cancer agent. In vitro studies have shown that 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis in cancer cells and inhibit cell proliferation. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-16-10-8-15(9-11-16)25-22(19-13-12-17(28-2)14-21(19)29-3)24-20-7-5-4-6-18(20)23(25)26/h4-14,22,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTRXAXCRWPFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387384 | |
| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
CAS RN |
6149-12-8 | |
| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)

![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)